
(4-Amino-5-fluoropyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-5-fluoropyridin-2-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H7FN2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-fluoropyridin-2-yl)methanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-pyridine carboxylic acid with a fluoride source and an oxidant to obtain 4-fluoropyridine-2-formic acid. This intermediate is then reacted with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is performed to yield 2-amino-4-fluoropyridine, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The reagents used in these processes are typically chosen for their cost-effectiveness and availability, ensuring high yields and safe operation .
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(4-Amino-5-fluoropyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in chemical microarrays to identify ligands that bind to pathogenic cells.
Medicine: It serves as a reagent in the preparation of heterocyclic compounds with antiviral properties.
Mecanismo De Acción
The mechanism of action of (4-Amino-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with biological molecules. This can lead to the inhibition of specific enzymes or receptors, making it useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-fluoropyridine: Similar in structure but lacks the methanol group.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
(4-Amino-5-fluoropyridin-2-yl)methanol is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, along with a methanol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H7FN2O |
|---|---|
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
(4-amino-5-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2,(H2,8,9) |
Clave InChI |
MLAVZERHJXNSSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1N)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


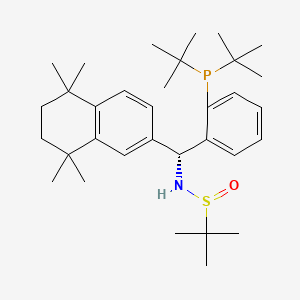
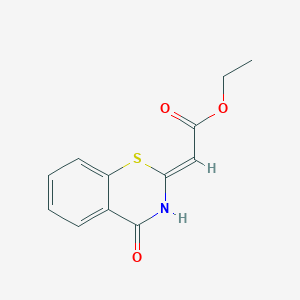
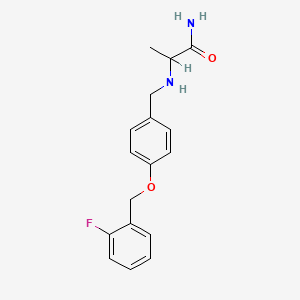
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
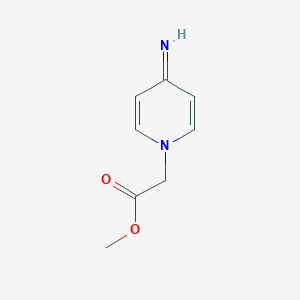
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
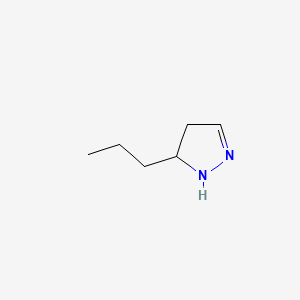
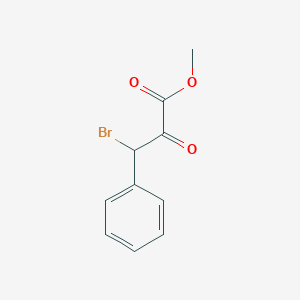
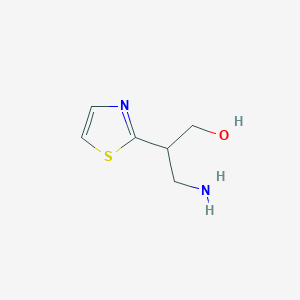
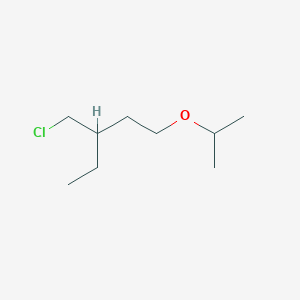
![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
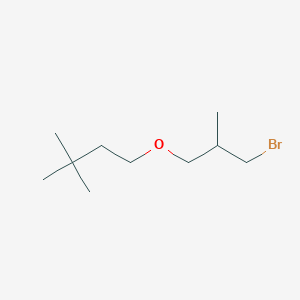
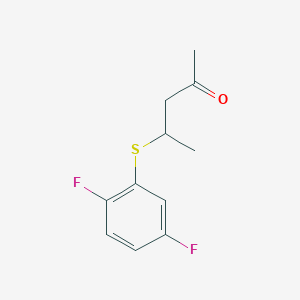
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
